2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide
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Overview
Description
2-(4-Benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoylphenoxy group, a hydroxyphenylmethyl group, and a piperidinylacetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It has been suggested that similar compounds may interact with key functional proteins in bacterial cell division
Mode of Action
It is believed to interact with its targets, leading to changes that inhibit bacterial growth . The specific interactions and resulting changes are subject to ongoing research.
Biochemical Pathways
Similar compounds have been found to affect bacterial cell division , suggesting that this compound may also influence related pathways
Result of Action
It has been suggested that similar compounds can inhibit bacterial growth , indicating that this compound may have a similar effect
Biochemical Analysis
Biochemical Properties
It is known that the compound has been synthesized and structurally elucidated . It is believed to interact with various enzymes, proteins, and other biomolecules, but the exact nature of these interactions is yet to be determined .
Cellular Effects
It is speculated that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide vary with different dosages in animal models .
Metabolic Pathways
It is speculated that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed that it may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is speculated that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide typically involves multiple steps, starting with the preparation of the benzoylphenoxy intermediate. This intermediate is synthesized by the benzoylation of substituted phenols under low temperature conditions. The reaction involves the use of anhydrous aluminum chloride as a catalyst, which facilitates the Fries rearrangement to yield hydroxy benzophenones .
The next step involves the reaction of the hydroxy benzophenone with 2-(4-benzoyl-2-bromo-phenoxy) acetic acid in the presence of thionyl chloride and triethylamine in 1,4-dioxane. This reaction forms the desired this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to form benzyl alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include quinones from oxidation, benzyl alcohol derivatives from reduction, and substituted phenoxy compounds from nucleophilic substitution.
Scientific Research Applications
2-(4-Benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: This compound shares the benzoylphenoxy group and has shown similar antimicrobial properties.
2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles: These compounds also feature piperidinyl and phenyl groups and have demonstrated significant antibacterial and antifungal activities.
Uniqueness
What sets 2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide apart is its unique combination of functional groups, which confer a broad spectrum of chemical reactivity and biological activity. Its ability to inhibit bacterial cell division proteins makes it a promising candidate for developing new antimicrobial agents.
Properties
IUPAC Name |
2-(4-benzoylphenoxy)-N-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c30-24-10-6-20(7-11-24)18-29-16-14-23(15-17-29)28-26(31)19-33-25-12-8-22(9-13-25)27(32)21-4-2-1-3-5-21/h1-13,23,30H,14-19H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAAFLQNTWWZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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